Product packaging for Acid citrate dextrose(Cat. No.:CAS No. 13838-07-8)

Acid citrate dextrose

Cat. No.: B081477
CAS No.: 13838-07-8
M. Wt: 372.28 g/mol
InChI Key: IJRKANNOPXMZSG-SSPAHAAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid Citrate Dextrose (ACD) is a sterile, standardized anticoagulant solution critical for biomedical research, particularly in the field of hematology. Its primary mechanism of action is the chelation of ionized calcium (Ca²⁺) by the citrate component, which is an essential cofactor in the coagulation cascade, thereby effectively preventing blood from clotting ex vivo. This allows for the preservation of vital blood components, including platelets, leukocytes, and erythrocytes, for subsequent analysis and experimentation. ACD is extensively utilized in molecular biology and genetics research for the preparation of high-quality DNA from whole blood samples, as it effectively maintains cellular integrity and inhibits nuclease activity. Furthermore, its formulation, which includes dextrose as an energy source for red blood cells, makes it a preferred solution for in vitro studies requiring viable whole blood or isolated cellular fractions over extended periods. Researchers rely on ACD for applications ranging from studying coagulation disorders and platelet function to maintaining banked blood for transfusion-related research. This reagent provides a stable and reproducible environment for a wide array of in vitro diagnostic and investigative procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O13 B081477 Acid citrate dextrose CAS No. 13838-07-8

Properties

CAS No.

13838-07-8

Molecular Formula

C12H20O13

Molecular Weight

372.28 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H8O7.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1,3-6,8-12H,2H2/t;3-,4+,5+,6+/m.0/s1

InChI Key

IJRKANNOPXMZSG-SSPAHAAFSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Other CAS No.

13838-07-8

Synonyms

ACD solution
ACD-A solution
acid citrate dextrose

Origin of Product

United States

Biochemical and Cellular Mechanisms of Action in Research Contexts

Anticoagulant Mechanism: Calcium Chelation Dynamics

The primary anticoagulant action of acid citrate (B86180) dextrose (ACD) in in vitro research settings is predicated on the chelation of calcium ions by citrate. This process effectively sequesters the calcium necessary for the enzymatic reactions of the coagulation cascade, thereby preventing the formation of a fibrin (B1330869) clot.

Citrate's Role in Preventing Coagulation through Calcium Ion Sequestration in vitro

Citrate, a key component of ACD, functions as an anticoagulant by binding to free calcium ions in the blood. bbguy.orgneedle.tube Calcium is an essential cofactor (Factor IV) for several enzymatic steps in the coagulation cascade. derangedphysiology.com By forming a calcium-citrate complex, citrate reduces the concentration of ionized calcium to a level that inhibits the activation of calcium-dependent clotting factors. derangedphysiology.comneedle.tubelhsc.on.ca This chelation process prevents the assembly of the prothrombinase complex and the subsequent conversion of prothrombin to thrombin, a critical step in fibrin clot formation. needle.tubedrugbank.com The anticoagulant effect is achieved when the concentration of ionized calcium in the blood is reduced to below 0.4 mmol/L. derangedphysiology.comresearchgate.net

The components of the standard ACD-A solution contribute to this anticoagulant and preservative effect. drprpusa.comwikipedia.org

Composition of ACD-A Solution

Component Concentration (g/L) Function
Trisodium citrate 22.0 Primary anticoagulant (calcium chelation)
Citric acid 8.0 Lowers pH to optimize red cell preservation
Dextrose 24.5 Provides a substrate for cellular metabolism

This table details the composition of the standard ACD-A solution as defined by the United States Pharmacopeia. drprpusa.comwikipedia.org

Stoichiometry of Calcium Binding and Its Influence on Coagulation Cascade Inhibition

The binding of calcium by citrate is a stoichiometric process. Research indicates that two citrate molecules can collectively bind one calcium atom, resulting in a ratio of 1.5 calcium atoms per molecule of citrate. uchicago.edu Other studies suggest a 1:1 binding ratio between citrate and calcium ions. nih.govacs.orgresearchgate.net This binding effectively removes calcium from the solution, making it unavailable for the coagulation cascade. needle.tubeneedle.tube The coagulation cascade involves a series of enzymatic reactions, and several of these steps are dependent on the presence of calcium ions. Specifically, calcium is required for the function of Factors VIIa, IXa, X, and II (prothrombin). derangedphysiology.com By chelating calcium, citrate directly inhibits these critical steps, thereby preventing the propagation of the coagulation cascade and the formation of a stable fibrin clot. derangedphysiology.comdrugbank.com

Cellular Energetics and Viability Preservation

The dextrose component of ACD is crucial for maintaining the metabolic activity and viability of cellular components, particularly erythrocytes, during storage for research purposes.

Dextrose Metabolism and Adenosine (B11128) Triphosphate (ATP) Synthesis in Cellular Systems

Mature red blood cells lack mitochondria and are therefore entirely dependent on anaerobic glycolysis for the production of Adenosine Triphosphate (ATP). mhmedical.comnih.govnih.gov Dextrose, a form of glucose, serves as the primary substrate for this metabolic pathway. needle.tubemeditropics.com In the process of glycolysis, one molecule of glucose is metabolized to produce two molecules of pyruvate (B1213749) and a net gain of two molecules of ATP. researchgate.net This ATP is essential for maintaining the structural integrity of the red blood cell membrane, powering ion pumps, and preserving the biconcave shape of the cell, all of which are critical for its viability. nih.gov

Glycolytic Pathways and Their Contribution to Erythrocyte Viability during Storage

During storage, red blood cells continue to metabolize dextrose via glycolysis to generate the ATP necessary for their survival. meditropics.comresearchgate.net The rate of glycolysis is influenced by various factors, including temperature and pH. oup.com The storage of blood at refrigerated temperatures (1-6°C) slows down the rate of glycolysis, thereby conserving the dextrose supply and extending the viability of the erythrocytes. meditropics.com However, over prolonged storage, the depletion of glucose and the accumulation of metabolic byproducts like lactate (B86563) can lead to a decline in ATP levels and a decrease in red blood cell viability. researchgate.netbiorxiv.org The maintenance of adequate ATP levels is a key determinant of post-transfusion viability of red blood cells. nih.gov

Key Glycolytic Enzymes and Their Role in Erythrocyte Metabolism

Enzyme Function in Glycolysis Importance for RBC Viability
Hexokinase Phosphorylates glucose to glucose-6-phosphate, trapping it within the cell. researchgate.net Initiates glycolysis, the sole energy-producing pathway in RBCs.
Phosphofructokinase (PFK) A key regulatory enzyme that catalyzes the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. researchgate.net A rate-limiting step that controls the overall flux of glycolysis.
Pyruvate Kinase (PK) Catalyzes the final step of glycolysis, producing pyruvate and ATP. nih.gov A major site of ATP generation in the glycolytic pathway.

This table highlights some of the critical enzymes involved in the glycolytic pathway within red blood cells and their significance for cellular viability.

Influence on Cellular pH and Metabolic Stability

The citric acid component of the ACD solution results in an initial decrease in the pH of the collected blood. drprpusa.comjpatholtm.org This acidic environment is beneficial for red blood cell preservation as it reduces the rate of glycolysis, thereby conserving glucose. meditropics.com Studies have shown that the intracellular pH of red cells stored in ACD medium is initially around 7.6 at 4°C, which is higher than the extracellular pH. oup.com During storage, both intracellular and extracellular pH decrease, with the intracellular pH remaining higher than the extracellular pH. oup.com This pH regulation is important for maintaining metabolic stability. However, the accumulation of lactic acid from glycolysis during prolonged storage can lead to a progressive decrease in pH, which can negatively impact enzyme function and red blood cell viability. biorxiv.org

Interactions with Cellular Components beyond Anticoagulation

Acid Citrate Dextrose (ACD) solution's utility in research extends beyond its primary role as an anticoagulant. Its components, citric acid, sodium citrate, and dextrose, interact with various cellular elements in collected samples, influencing their integrity, function, and suitability for downstream analyses. These interactions are critical in contexts requiring the preservation of viable and functional cells for in vitro studies.

ACD solution plays a crucial role in maintaining the integrity and viability of red blood cells (RBCs) in vitro. The dextrose component serves as a nutrient source for RBCs, supporting their metabolic processes during storage. needle.tube This was a significant advancement from simple citrate solutions, which led to a more rapid breakdown of human red cells. nih.gov The addition of dextrose helps to preserve the structural and functional integrity of erythrocytes for extended periods. needle.tubenih.gov

Historically, the development of ACD extended the shelf life of refrigerated blood to 21 days, a significant improvement that was foundational for blood banking practices. nih.gov While modern additive solutions have further increased storage duration, the principles established with ACD remain relevant to in vitro research applications where RBC viability is paramount. nih.gov The presence of dextrose in ACD provides an energy source for glycolysis, which is essential for maintaining RBC function and structure. taylorandfrancis.com

Table 1: Comparison of Anticoagulants on Red Blood Cell Properties

FeatureThis compound (ACD)Other Anticoagulants (e.g., Heparin)
Primary Anticoagulation Mechanism Chelates calcium ions needle.tubePotentiates antithrombin III
Red Blood Cell Energy Source Contains dextrose to support glycolysis taylorandfrancis.comLacks a direct energy substrate for RBCs
In Vitro Survival Extends viability for several weeks nih.govnih.govShorter preservation period for functional studies
Binding Efficiency (for Tc-99m labeling) Superior binding efficiency (average 93.47%) nih.govLower binding efficiency (average 87.23%) nih.gov

This table provides a simplified comparison for illustrative purposes.

In the realm of platelet research, the choice of anticoagulant is critical for preserving both the structural and functional integrity of these sensitive cells. ACD is frequently favored for its ability to maintain platelet viability and responsiveness for in vitro studies. nih.gov Studies have shown that platelets in blood anticoagulated with ACD maintain normal responsiveness for up to 6-8 hours, a significant extension compared to samples collected in sodium citrate alone. nih.gov

ACD-A, a specific formulation of this compound, has been demonstrated to be superior to other anticoagulants like EDTA in preserving platelet morphology and physiological growth factor concentrations. researchgate.net While EDTA can cause platelet swelling and activation, ACD-A helps to maintain a more quiescent state, which is crucial for studies investigating platelet activation pathways. nih.gov The lower pH of ACD helps to prevent spurious platelet activation during the isolation process for washed platelets. nih.gov However, for platelet aggregation studies in platelet-rich plasma, some researchers prefer sodium citrate due to concerns that the low pH of ACD might inhibit platelet function. researchgate.net

Table 2: Effect of Anticoagulants on Platelet Characteristics for In Vitro Research

AnticoagulantEffect on Platelet MorphologyEffect on Platelet ActivationRecommended Use in Research
This compound (ACD) Good preservation of morphology nih.govInhibits ex vivo activation researchgate.netWashed platelet preparations, studies requiring prolonged sample stability nih.govnih.gov
Sodium Citrate Generally good preservationCan show time-dependent reduction in responsiveness nih.govPlatelet aggregation studies in platelet-rich plasma researchgate.netresearchgate.net
EDTA Can cause platelet swelling nih.govInduces shape change and activation nih.govresearchgate.netGenerally not recommended for functional platelet studies researchgate.net
Heparin Can cause platelet aggregation nih.govMay interfere with some functional assays nih.govUsed in some specific contexts, but can be controversial researchgate.net

This table summarizes general findings from multiple research sources.

The study of extracellular vesicles (EVs), including microparticles and exosomes, is a rapidly growing field, and pre-analytical factors such as the choice of anticoagulant significantly impact the results. researchgate.net ACD has emerged as a preferred anticoagulant for EV research because it minimizes in vitro vesiculation, the process where cells in the blood sample release EVs after collection. researchgate.net This is particularly important for accurately assessing the in vivo levels of circulating EVs.

Research has shown that agitation and storage of blood samples can induce a strong release of platelet-derived and non-platelet-derived microparticles, but this in vitro generation is prevented in samples collected in ACD tubes. researchgate.net Citrate-based anticoagulants, in general, are recommended for studies on blood plasma EVs due to their inhibitory effect on the release of activated platelet-derived EVs. researchgate.net Compared to other anticoagulants like EDTA and heparin, ACD has been shown to result in lower platelet counts in the resulting plasma after centrifugation and more stable levels of microparticles. researchgate.netizon.com This suggests that ACD is advantageous for maintaining an EV composition that is more representative of the in vivo state, provided the samples are processed promptly. izon.com

The choice of anticoagulant can also influence the viability and analysis of leukocyte populations in research samples. ACD is often considered suitable for studies requiring the preservation of white blood cells for extended periods. kdlnc.com Unlike EDTA, which can cause clumping of polymorphonuclear leukocytes (PMNs) in vitro, ACD helps to maintain the integrity of these cells. nih.gov

Studies comparing ACD and EDTA for the preservation of PMNs have found that the type of anticoagulant did not significantly affect the proportion of viable cells and had a minimal impact on their in vitro functional capabilities, such as phagocytosis and oxidative burst, for up to 12 hours of storage. nih.gov However, for longer-term storage (e.g., 48 hours), ACD has been shown to be superior to heparin in preserving the number of leukocytes for lysosomal enzyme assays. nih.gov While heparin-treated samples showed a 95% reduction in leukocyte numbers after 48 hours, ACD-treated samples only showed a 30% reduction. nih.gov For flow cytometry applications, ACD is an acceptable anticoagulant and samples can be stable for up to 72 hours. cytometry.org

ACD plays a role in the short-term preservation of hematopoietic stem cells (HSCs) for research and therapeutic applications. taylorandfrancis.com It is used as a component in solutions designed to supply nutrients to the stem cells when they are outside the body. taylorandfrancis.com In the context of cryopreservation, ACD-A is used as a stabilizer solution in the final product containing the cryoprotectant dimethyl sulfoxide (B87167) (DMSO). nih.gov

The cryopreservation of HSCs is a critical process for their long-term storage and future use in transplantation and research. nih.govspringernature.com While the freezing and thawing procedures are complex and involve multiple components, the inclusion of ACD contributes to maintaining the viability of the cells during the initial processing and short-term storage phases before cryopreservation. taylorandfrancis.comnih.gov Studies have demonstrated the successful recovery and functionality of hematopoietic progenitor cells from cord blood that has been cryopreserved for over two decades, highlighting the effectiveness of established preservation protocols which can include ACD. ashpublications.org

Methodological Considerations and Research Applications

Preparation and Formulation for Research

The utility of ACD in research is fundamentally dependent on its preparation, adherence to standardized formulations, and rigorous quality control.

Two primary standardized formulations of ACD, designated as Solution A (ACD-A) and Solution B (ACD-B), are defined by the United States Pharmacopeia (USP). wikipedia.org These solutions are composed of citric acid, sodium citrate (B86180), and dextrose, which collectively prevent coagulation by chelating calcium ions and provide metabolic support to maintain cellular viability. needle.tubebostonbioproducts.com

The concentrations of these components differ between the two formulations, influencing their anticoagulant strength and suitability for different research applications. sinymedical.comdrprpusa.com ACD-A has higher concentrations of citrate and dextrose compared to ACD-B, providing a more potent anticoagulant effect and enhanced cell preservation, making it suitable for applications like platelet-rich plasma (PRP) preparation where maintaining platelet integrity is paramount. sinymedical.comdrprpusa.comsinyprp.com ACD-B, with its lower concentrations, offers a milder anticoagulant effect. sinymedical.comdrprpusa.com

The choice between ACD-A and ACD-B can impact experimental outcomes. For instance, in PRP preparation, ACD-A has been shown to better preserve platelet morphology and function compared to other anticoagulants. drprpusa.comtaylorandfrancis.comnih.gov Studies have indicated that PRP prepared with ACD-A releases a significantly higher amount of certain growth factors, such as transforming growth factor beta-1 (TGF-β1), compared to preparations using heparin or citrate alone. drprpusa.com

Below is an interactive data table detailing the composition of USP ACD-A and ACD-B solutions.

ComponentACD-A (g/L)ACD-B (g/L)
Trisodium citrate (dihydrate)22.013.2
Citric acid (anhydrous)8.04.8
Dextrose (monohydrate)24.514.7
Data sourced from multiple references. wikipedia.orgdrprpusa.comfritsmafactor.com

To ensure the reliability and reproducibility of research findings, ACD solutions must be prepared under strict quality control protocols. For research-grade solutions, this typically involves sterile filtration, often using a 0.22µm filter, to remove any microbial contamination. cephamls.com The final solution is then packaged in sterile bottles for use. cephamls.com

Key quality control parameters for research-grade ACD solutions include:

Sterility: Ensuring the absence of bacteria, fungi, and other microorganisms.

pH: The pH of the solution is critical for its function and is typically maintained within a range of 4.5 to 5.5.

Endotoxin Levels: Endotoxins, which are components of the outer membrane of Gram-negative bacteria, can elicit strong immune responses and interfere with various biological assays. criver.com Therefore, research-grade solutions are tested to ensure endotoxin levels are below a specified threshold. The Limulus Amebocyte Lysate (LAL) assay is a common method for quantifying endotoxin levels. nih.govidexxbioanalytics.comcontractlaboratory.com However, it's important to note that anticoagulants themselves can sometimes interfere with the LAL assay. nih.govlonza.com

While standardized formulations are widely used, specific research objectives may necessitate the use of custom ACD formulations. The ratio of components can be adjusted to optimize the anticoagulant and preservative properties for a particular cell type or downstream application.

For example, in studies focusing on extracellular vesicles or microparticles, ACD has been shown to be superior to other anticoagulants like EDTA because it minimizes in vitro vesiculation, providing a more accurate representation of in vivo levels. researchgate.net Researchers might adjust the citrate concentration to fine-tune the anticoagulant effect or modify the dextrose level to better support cell metabolism during prolonged experimental procedures. sinymedical.com

Optimization of the ACD to whole blood ratio is also a critical consideration. Common ratios for applications like PRP preparation range from 1:7 to 1:9. diyprp.com The specific ratio can influence platelet recovery and the concentration of growth factors in the final preparation. In studies involving human immunodeficiency virus (HIV) peripheral blood mononuclear cell (PBMC) cultures, both ACD and EDTA have been found to be suitable anticoagulants with no significant difference in viral infectivity observed between the two. nih.govresearchgate.net

Specimen Collection and Processing in Research

The methodologies for collecting and processing biological specimens using ACD are critical for obtaining high-quality samples for research.

In animal research, particularly with rodent models, cardiac puncture is a common method for obtaining a large volume of whole blood. ACD is frequently used as the anticoagulant in the collection syringe to prevent clotting. The proper ratio of blood to anticoagulant is crucial to avoid erroneous results. idexxbioanalytics.comidexxbioanalytics.com For citrate-based anticoagulants, a typical ratio is 1 part anticoagulant to 9 parts blood. mds-usa.com

After collection, the blood is gently mixed with the ACD by inverting the tube multiple times to ensure thorough distribution of the anticoagulant and prevent clot formation and hemolysis. idexxbioanalytics.comidexxbioanalytics.com The sample is then processed according to the specific research protocol, which may involve centrifugation to separate plasma or isolation of specific cell populations.

In human research, ACD is a standard anticoagulant for the collection of peripheral blood and bone marrow aspirates. For bone marrow aspiration, the sample is typically drawn from the posterior iliac crest into a syringe containing ACD-A or another suitable anticoagulant like heparin. cgt.globalcriver.com The use of ACD helps to prevent the sample from clotting within the syringe and collection vessel. researchgate.net Bone marrow is a rich source of hematopoietic and mesenchymal stem cells used in a wide range of research, including cancer, transplantation, and regenerative medicine. cgt.global

For peripheral blood collection, blood is drawn via venipuncture into vacuum tubes containing either ACD-A or ACD-B. The choice of anticoagulant can depend on the specific downstream application. For example, ACD is often preferred for studies involving platelet function or the isolation of PBMCs for cell culture, as it has been shown to better preserve platelet integrity and function compared to other anticoagulants like EDTA. taylorandfrancis.comnih.govnih.gov

Application in Apheresis-Based Research Systems

Acid citrate dextrose (ACD) is a critical anticoagulant used in apheresis, a technology that involves separating a specific component from the blood and returning the remainder to the donor or patient. ekb.egaabb.org In research settings, apheresis systems are employed to collect specific blood components like platelets, plasma, or leukocytes for various studies. The primary role of ACD in this process is to prevent the coagulation of blood within the extracorporeal circuit (the tubing outside the body). aabb.orgdrugs.com

The anticoagulant effect of ACD is achieved through the chelation of ionized calcium by the citrate ions in the solution. drprpusa.comskgmed.comneedle.tube Calcium is an essential cofactor in the blood coagulation cascade, and by binding to it, citrate effectively halts this process. drugs.comneedle.tube Dextrose is included in the solution to help preserve the viability of red blood cells. needle.tube

Citrate-based anticoagulants like ACD are often preferred over heparin for most apheresis procedures due to their safety, low cost, and rapid clearance from the body. nih.govwikipedia.org Two primary formulations of ACD are used in apheresis: ACD-A and ACD-B. nih.gov These solutions differ in their concentration of citrate and dextrose, which affects their anticoagulant and preservative properties. skgmed.comnih.gov ACD-A has a higher citrate concentration compared to ACD-B. researchgate.net The choice between these formulations can depend on the specific apheresis procedure and the research goals. While effective, the return of citrated blood to the individual can lead to a temporary decrease in systemic ionized calcium levels, a condition known as citrate toxicity, with symptoms ranging from mild tingling to more severe reactions. nih.govscinito.ai

Table 1. Comparison of this compound (ACD) Formulations. skgmed.comnih.gov
ComponentACD-A ConcentrationACD-B Concentration
Trisodium Citrate22.0 g/L13.2 g/L
Citric Acid8.0 g/L4.8 g/L
Dextrose24.5 g/L14.7 g/L

Cellular and Subcellular Component Isolation and Analysis

Differential Centrifugation Techniques for Blood Component Separation

Differential centrifugation is a common laboratory technique used to separate blood into its primary components: red blood cells, white blood cells, platelets, and plasma. This process relies on the different sizes and densities of these components, causing them to sediment at different rates when subjected to centrifugal force. The use of an anticoagulant is essential for this process to prevent the blood sample from clotting, and this compound (ACD) is frequently used for this purpose. needle.tubeneedle.tube

When whole blood collected in a tube containing ACD is centrifuged, the components form distinct layers. The heavier red blood cells settle at the bottom, followed by a thin layer of white blood cells and platelets known as the "buffy coat," and finally, the least dense component, the plasma, remains as the supernatant at the top. elsevier.es By carefully controlling the speed and duration of centrifugation, researchers can optimize the separation of these components for specific downstream applications. For instance, a "soft" spin at a lower speed is used to separate platelet-rich plasma, while a "hard" spin at a higher speed will pellet the platelets. nih.gov ACD's role is not only to prevent coagulation but also to help preserve the structural integrity and viability of the separated cells. needle.tube

Table 2. Examples of Differential Centrifugation Protocols Using ACD for Blood Separation.
Protocol StepCentrifugation ForceDurationOutcomeSource
First Spin (PRP Preparation)200 x g15 minutesSeparation of plasma and platelets from red blood cells. elsevier.es
First Spin (PRP Preparation)160 x g (1300 rpm)10 minutesSeparation of plasma and platelets from red blood cells. nih.gov
Second Spin (Platelet Concentration)400 x g (2000 rpm)10 minutesPelleting of platelets to create PRP. nih.gov
First Spin (PRP Preparation)120 x g5 minutesInitial separation to obtain plasma fraction. nih.gov
Second Spin (PRP Concentration)240 x g5 minutesConcentration of platelets to form P-PRP. nih.gov

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation and Characterization

This compound (ACD) is a widely utilized and often preferred anticoagulant for the preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP). drprpusa.comnih.gov PRP is an autologous preparation of plasma with a high concentration of platelets, which are a source of growth factors essential for tissue regeneration. elsevier.es The preparation involves collecting whole blood in tubes containing ACD and then subjecting it to a two-step centrifugation process. taylorandfrancis.com The initial "soft spin" separates the plasma and platelets from red and white blood cells, while a subsequent "hard spin" of this plasma concentrates the platelets to produce PRP, leaving PPP as the supernatant. taylorandfrancis.com

ACD is considered an optimal anticoagulant for PRP production because it effectively preserves the structural integrity and hemostatic functionality of platelets for up to seven days. drprpusa.comresearchgate.net Its acidic nature, lowering the blood pH to about 6.5, helps to maximize platelet recovery and reduce premature platelet activation. drprpusa.com Research has shown that PRP prepared with ACD releases significantly more transforming growth factor-beta 1 (TGF-β1) compared to PRP prepared with other anticoagulants like heparin or citrate alone. drprpusa.comresearchgate.net While other anticoagulants like EDTA are efficient at inhibiting platelet aggregation, there are concerns that they may cause damage to the platelet membrane, potentially reducing the availability of growth factors. drprpusa.comresearchgate.net

A study comparing the effects of sodium citrate (SC), ACD-A, and ACD-B on equine PRP found that all three anticoagulants effectively produced P-PRP with significantly higher platelet counts than whole blood or PPP. nih.govnih.gov The type of anticoagulant did not significantly affect the cell counts or the concentrations of platelet-derived growth factor isoform BB (PDGF-BB) and TGF-β1. nih.govnih.gov

Table 3. Effect of Different Anticoagulants on Equine Blood Components. nih.gov
ParameterBlood ComponentSodium Citrate (SC)ACD-AACD-B
Platelet Count (x10⁹/L)Whole Blood164 ± 34170 ± 29168 ± 30
P-PRP820 ± 201855 ± 198840 ± 195
PPP10 ± 411 ± 512 ± 6
Leukocyte Count (x10⁹/L)Whole Blood7.5 ± 1.57.8 ± 1.67.7 ± 1.5
P-PRP7.2 ± 1.87.6 ± 1.97.5 ± 1.7
PPP0.1 ± 0.050.1 ± 0.060.1 ± 0.05
PDGF-BB (ng/mL)P-PRP Lysate18.5 ± 4.519.2 ± 4.818.9 ± 4.7
PPP Lysate1.2 ± 0.51.3 ± 0.61.3 ± 0.5
TGF-β1 (ng/mL)P-PRP Lysate125 ± 30130 ± 32128 ± 31
PPP Lysate25 ± 826 ± 926 ± 8

Data presented as mean ± standard deviation. P-PRP: Pure Platelet-Rich Plasma; PPP: Platelet-Poor Plasma.

Extracellular Vesicle (EV) Isolation and Characterization for Downstream Analyses

Extracellular vesicles (EVs) are membrane-bound particles released by cells that play a role in intercellular communication. nih.gov The isolation of EVs from biological fluids like blood plasma is a crucial step for their study as potential biomarkers. The choice of anticoagulant used during blood collection can influence the characteristics of the isolated EV population. nih.gov

Common anticoagulants used for plasma preparation prior to EV isolation include heparin, ethylenediaminetetraacetic acid (EDTA), and this compound (ACD). nih.gov Research has shown that both EDTA and ACD can inhibit the secretion of larger EVs from platelets during the isolation process. nih.gov In a study comparing these three anticoagulants for the isolation of small extracellular vesicles (sEVs) from rat plasma, no significant difference was found in the total concentration or protein expression of sEV markers among the groups. nih.gov This suggests that ACD is a suitable anticoagulant for studies focused on plasma-derived sEVs, yielding results comparable to those obtained with heparin or EDTA. nih.gov The use of biocompatible reagents like sodium citrate, a key component of ACD, has also been noted to facilitate the isolation of high quantities of EVs from milk with low protein contamination. researchgate.net

Table 4. Comparison of Anticoagulants on Small Extracellular Vesicle (sEV) Isolation from Rat Plasma. nih.gov
AnticoagulantTotal sEV Concentration (particles/mL)Mean Size (nm)
Heparin (1 U/mL)~1.8 x 10¹²Not specified
EDTA (1 mg/mL)~1.7 x 10¹²Not specified
ACD (13%)~1.9 x 10¹²Not specified

Note: The study found no significant difference in the total concentration of plasma sEVs isolated with the three different anticoagulants.

Application in Haematological and Immunological Studies

This compound (ACD) is routinely used as an anticoagulant and preservative for blood samples intended for haematological and immunological research. skgmed.com Its primary function is to prevent coagulation by chelating calcium ions, thereby keeping the blood in a liquid state suitable for analysis. needle.tube The dextrose component provides a source of energy for red blood cells, helping to maintain their viability during storage. needle.tubemeditropics.com ACD is utilized for the dilution of blood for various haematological studies and during blood collection from research animals. skgmed.com

However, the storage of whole blood in ACD leads to sequential changes in various haematological and chemical parameters over time. Studies have shown that during storage at 4°C for 21 days, there is a decrease in hemoglobin, hematocrit, red blood cell count, white blood cell count, and particularly, platelet count. jpatholtm.org Conversely, levels of potassium, ammonia, lactate (B86563) dehydrogenase (LDH), and plasma hemoglobin tend to increase, while dextrose, sodium, and chloride levels decrease. jpatholtm.org Understanding these changes is crucial for interpreting data from stored samples.

In the field of immunology, ACD is used in the preparation of samples for various assays. For instance, in studies of allergic contact dermatitis (ACD), which is a T-cell mediated skin inflammation, blood samples are processed to study the complex interactions between different immune cells like T-cells, B-cells, and antigen-presenting cells. nih.govnih.gov Furthermore, in cancer immunotherapy research, techniques like the RNAscope® assay are used to detect immune checkpoint and cell markers in tissue samples, where blood-derived components may be analyzed. youtube.com

Table 5. Sequential Changes in Haematological and Chemical Parameters in ACD-Preserved Blood Stored at 4°C. jpatholtm.org
ParameterChange over 21 Days
HemoglobinDecreased
HematocritDecreased
Red Blood Cell CountDecreased
White Blood Cell CountDecreased
Platelet CountMarkedly Decreased
PotassiumMarkedly Increased
AmmoniaMarkedly Increased
LDHMarkedly Increased
Plasma HemoglobinMarkedly Increased
DextroseDecreased
SodiumDecreased
ChlorideDecreased

Advanced Cell Labeling Techniques (e.g., Radioisotopic Tracers for Red Blood Cells)

This compound (ACD) is used as an anticoagulant in advanced cell labeling techniques, particularly for the radiolabeling of red blood cells (RBCs) with radioisotopic tracers. researchgate.net These techniques are employed in research to study RBC survival, sequestration, and distribution within the body. unm.edu A commonly used radioisotope for this purpose is Technetium-99m (Tc-99m). unm.edu

The labeling process typically involves drawing a patient's blood into a syringe containing an anticoagulant like ACD. researchgate.net The RBCs are then separated, incubated with a stannous agent, and finally mixed with the radioisotope (e.g., Tc-99m pertechnetate). unm.edu The stannous ion allows the Tc-99m to form a stable complex with hemoglobin inside the red blood cells. unm.edu The labeled cells are then washed and can be re-injected into the subject for imaging and tracking studies. researchgate.net

The choice of anticoagulant can potentially influence the efficiency of this labeling process. Some research groups have reported higher labeling efficiency and better image quality when using ACD. unm.edu However, other studies have indicated that the labeling efficiency is independent of whether ACD or heparin is used as the anticoagulant. unm.edu Other radioisotopes, such as Indium-111 (In-111) and Gallium-68 (Ga-68), have also been used to label RBCs for specialized research applications, following similar principles of cell separation where an anticoagulant like ACD is essential. unm.edu

Preservation Studies and In Vitro Models

Long-Term Storage Effects on Cellular Viability and Function in Research Settings

This compound (ACD) is an anticoagulant solution widely utilized in laboratory and research settings to preserve the integrity of blood samples for an extended duration. needle.tube Its composition of citric acid, sodium citrate, and dextrose works to prevent coagulation by chelating calcium ions, an essential component of the clotting cascade. needle.tube The dextrose component serves as a nutrient source for the cellular constituents of blood, thereby helping to maintain their viability and structural integrity during storage. needle.tube This allows for blood samples treated with ACD to be stored for considerable periods without clotting, facilitating various research applications. needle.tube

The shelf life for whole blood or red blood cells stored in ACD is 21 days. meditropics.com Throughout the storage period, various biochemical and cellular parameters are monitored to assess the viability and function of the blood components. A study comparing standard ACD-A with a half-strength trisodium citrate formulation found that key indicators such as erythrocyte 2,3-diphosphoglycerate (2,3-DPG) and adenosine (B11128) triphosphate (ATP) concentrations, plasma hemoglobin, and blood pH values remained similar between the two formulations over a 28-day storage period. nih.gov Furthermore, erythrocyte indices, including mean corpuscular volume (MCV), and cell counts for red cells, platelets, and leucocytes, also showed no significant differences, suggesting that a reduced citrate concentration may be feasible for blood preservation. nih.gov

However, long-term storage inevitably leads to some degenerative changes. For instance, platelets stored in whole blood at 4°C lose their hemostatic function within 48 hours. meditropics.com While some lymphocytes may remain viable for up to three weeks, other cellular elements undergo changes. meditropics.com Research comparing ACD with other anticoagulants has shown varying effects on specific cell types. A study on platelet-rich plasma (PRP) found that while ACD-A is effective for PRP preparation, it preserves platelet morphology and physiological growth factor concentrations well. researchgate.net Another study demonstrated that platelet responsiveness in PRP from blood anticoagulated with ACD was maintained for up to 6-8 hours, a longer duration than that observed with sodium citrate. nih.gov

Table 1: Comparative Effects of Anticoagulants on Equine Platelet-Rich Plasma (P-PRP)

This table summarizes findings from a study on equine pure-platelet rich plasma, indicating that while cell counts and growth factor concentrations were not significantly influenced by the choice of anticoagulant, subtle differences were observed. nih.govresearchgate.net

In Vitro Models for Assessing Cellular Response and Adaptations to ACD

In vitro models are crucial for systematically investigating the cellular and molecular responses of blood components to preservation in ACD. These models allow researchers to study specific parameters under controlled conditions, providing insights into the mechanisms of cellular adaptation and damage during storage. Platelet aggregation studies are a common in vitro model used to assess platelet function. One such study compared platelet-rich plasma (PRP) prepared with either ACD or sodium citrate. nih.gov The results demonstrated that platelets from ACD-anticoagulated blood maintained their responsiveness to various agonists for a significantly longer period (up to 8 hours) compared to those stored in sodium citrate, where a marked reduction in response was evident after just 6 hours. nih.gov This suggests that ACD provides a more stable environment for preserving platelet function for in vitro research purposes. nih.gov

Another area of investigation involves the use of ACD in studies of extracellular vesicles (EVs) or microparticles. Research has indicated that ACD-A is superior to other anticoagulants like EDTA for preparing platelet-free plasma because it inhibits the ex vivo generation of microparticles. researchgate.net This is critical for studies focusing on platelet physiology and EV-related functions, as it ensures that the analyzed microparticles are more representative of the in vivo state. researchgate.net

Cell culture models are also employed to understand how the components of ACD, particularly the additional glucose, might influence cellular function. For example, the dextrose in ACD can provide an external energy source to polymorphonuclear neutrophils (PMNs), which could potentially mask underlying in vivo functional deficiencies during in vitro testing. nih.gov Studies using in vitro models can help dissect the effects of such external nutrients on cellular metabolism and function over time. Furthermore, the chelating properties of the citrate in ACD can interfere with cellular functions that are dependent on calcium ions. nih.gov In vitro experiments are essential for characterizing these interactions and their potential impact on research outcomes.

Research on Blood Storage Lesions and Strategies for Mitigating their Impact

The term "blood storage lesion" refers to the collective biochemical and structural changes that occur in red blood cells (RBCs) and other blood components during ex vivo storage. ejmoams.comnih.gov These changes can impair the efficacy of transfused blood and are a major focus of transfusion medicine research. ejmoams.comnih.gov Key features of the RBC storage lesion include the depletion of ATP and 2,3-DPG, increased oxidative stress, morphological changes (from biconcave discs to echinocytes and spherocytes), and increased hemolysis. researchgate.netresearchgate.net

ACD was one of the earliest solutions developed to extend the storage life of blood, which was a significant advancement at the time. ejmoams.com However, the 21-day shelf life in ACD is limited by the progression of the storage lesion. meditropics.com Research has since focused on developing additive solutions (AS) that are added to red cells after the removal of plasma to further extend storage duration and mitigate storage-related damage. ejmoams.com These solutions, such as AS-1, AS-3, and the more recent AS-7, contain various combinations of saline, adenine (B156593), glucose, mannitol, and increased phosphate to better support RBC metabolism, buffer against pH changes, and reduce hemolysis. ejmoams.comnih.govmdpi.com

Strategies to mitigate the storage lesion are actively being investigated. One major contributor to the lesion is oxidative stress. ejmoams.comnih.gov Research is exploring the addition of antioxidants to storage solutions to enhance the blood's natural antioxidant defenses, which decline during storage. ejmoams.comnih.gov Another promising strategy is anaerobic or hypoxic storage. Reducing the oxygen levels in storage units has been shown to decrease the accumulation of reactive oxygen species, better preserve cell morphology and integrity, and improve post-transfusion survival in animal models. nih.gov

Table 2: Key Characteristics of Red Blood Cell Storage Lesions

This table outlines the primary deleterious changes that occur in red blood cells during hypothermic storage, collectively known as the storage lesion. nih.govresearchgate.netresearchgate.netnih.gov

Table of Compounds

Analytical Characterization and Quality Assurance in Research

Quantitative Analysis of Components in Research Formulations

The precise quantification of the active components in ACD formulations is critical for standardizing research protocols. High-Performance Liquid Chromatography (HPLC) has emerged as a robust analytical technique for this purpose.

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a specific and reliable method for quantifying dextrose in anticoagulant solutions like ACD. bohrium.comrjptonline.org This technique is particularly suitable for sugars like dextrose that lack a UV chromophore. The separation is typically achieved using a C18 column with degassed water as the mobile phase. bohrium.comrjptonline.org The method's parameters, such as flow rate and column temperature, are optimized to achieve a clear separation of dextrose from other components in the solution. For instance, a flow rate of 0.3 mL/min and a column oven temperature of 85°C have been successfully employed. bohrium.comrjptonline.org

A study on a similar formulation, Citrate (B86180) Phosphate Dextrose (CPD), demonstrated the elution of dextrose at approximately 20.294 minutes under specific chromatographic conditions. bohrium.comrjptonline.org The use of an RID detector is predicated on the principle that the refractive index of the eluent changes as the analyte passes through the detector cell, generating a signal proportional to the analyte's concentration.

Table 1: Example HPLC-RID Method Parameters for Dextrose Quantification

ParameterValue
Column C18 (7.8mm x 30cm x 9μm)
Mobile Phase Degassed Water
Flow Rate 0.3 mL/min
Column Oven Temperature 85°C
Detector Cell Temperature 85°C
Detector Refractive Index Detector (RID)
Run Time 30 minutes

This table presents a set of typical parameters for the HPLC-RID analysis of dextrose in anticoagulant solutions, based on published research. bohrium.comrjptonline.org

The development and validation of analytical methods for the components of ACD are guided by international standards, such as the ICH Q2(R1) guidelines, to ensure the method is fit for its intended purpose. rjptonline.org Validation encompasses several key parameters, including specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). rjptonline.org

Specificity is confirmed by demonstrating that the method can unequivocally assess the analyte in the presence of other components. rjptonline.orgijbpas.com Linearity is established by analyzing a series of dilutions of a standard solution and demonstrating a proportional relationship between concentration and the analytical signal, often with a high correlation coefficient (R²) value, such as 0.9981 or greater. bohrium.comrjptonline.orgrjptonline.org

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo formulation. rjptonline.orgijbpas.com Precision, which includes repeatability (intra-day precision) and intermediate precision (inter-day precision), is assessed by the relative standard deviation (RSD) of multiple measurements, with an RSD of less than 5% often considered acceptable. bohrium.comrjptonline.org Robustness is evaluated by making deliberate small changes to the method parameters, such as flow rate or temperature, and observing the effect on the results. rjptonline.orgijbpas.com The LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. bohrium.comrjptonline.orgrjptonline.org

Table 2: Validation Parameters for a Dextrose Quantification Method

Validation ParameterTypical Acceptance Criteria/Finding
Linearity (R²) ≥ 0.998
Accuracy (% Recovery) 98-102%
Precision (RSD) < 5%
Limit of Detection (LOD) e.g., 3.9 mg/mL
Limit of Quantification (LOQ) e.g., 11.9 mg/mL

This table summarizes key validation parameters and typical findings from studies validating HPLC-RID methods for dextrose quantification. bohrium.comrjptonline.orgrjptonline.org

Assessment of Anticoagulant Efficacy in Research Samples

The primary function of ACD in many research applications is to prevent the coagulation of blood samples. This is achieved through the chelation of calcium ions by citrate.

The anticoagulant effect of citrate is mediated through the reversible chelation of divalent cations, most notably calcium ions (Ca²⁺). ekb.eg Calcium is an essential cofactor in multiple steps of the coagulation cascade. nih.gov By binding to calcium ions and forming a calcium-citrate complex, ACD effectively reduces the concentration of free, ionized calcium in the blood, thereby inhibiting coagulation. ekb.egnih.govneedle.tube The acidic pH of ACD solutions further contributes to the stability of the anticoagulated state. nih.gov The efficacy of this chelation can be indirectly assessed by measuring coagulation parameters. For instance, thromboelastography (TEG) can be used to evaluate the dynamics of clot formation. In citrated blood samples, even after recalcification, a significant delay in the initiation of clotting (R-time) and the kinetics of clot formation (K-time) can be observed compared to baseline, demonstrating the potent anticoagulant effect of citrate. nih.gov

In research focused on platelet function, the choice of anticoagulant is critical as it can influence platelet reactivity. nih.gov Platelet aggregation assays, often performed using light transmission aggregometry (LTA), measure the ability of platelets to aggregate in response to various agonists such as adenosine (B11128) diphosphate (ADP), epinephrine, and collagen. nih.govmachaondiagnostics.com

Studies have shown that platelets in blood anticoagulated with ACD (Formula A) exhibit a higher reactivity to these agonists compared to platelets in blood treated with 3.8% sodium citrate. nih.gov This is demonstrated by a significant increase in the maximum percentage of aggregation and a decrease in the secondary aggregation thresholds for ADP and epinephrine. nih.gov This suggests that ACD may better preserve the intraplatelet signal transduction mechanisms during the preparation of platelet-rich plasma (PRP), leading to enhanced platelet responsiveness in in vitro assays. nih.gov Despite the differences in reactivity, no significant variations in platelet count or mean platelet volume have been observed between samples anticoagulated with ACD and other common anticoagulants like sodium citrate. nih.gov

Table 3: Comparative Platelet Reactivity in ACD vs. Sodium Citrate

AgonistParameterObservation in ACD-Anticoagulated Samples
ADP Maximum Aggregation (%)Significantly Increased
Secondary Aggregation ThresholdSignificantly Decreased
Epinephrine Maximum Aggregation (%)Significantly Increased
Secondary Aggregation ThresholdSignificantly Decreased
Collagen Maximum Aggregation (%)Significantly Increased

This table illustrates the enhanced platelet reactivity observed in ACD-anticoagulated samples in response to common agonists, as reported in comparative studies. nih.gov

Evaluation of Preservation Efficacy in Research Contexts

Beyond its anticoagulant properties, ACD also serves as a preservative, maintaining the viability and integrity of blood components for research purposes. The dextrose component provides a source of energy for cellular metabolism. nih.gov

The preservative efficacy of ACD can be evaluated in various research contexts. For example, in virological research, the ability to culture viruses from clinical samples is a key metric. A study investigating the effects of ACD and another anticoagulant, EDTA, on the ability to quantitatively culture Human Immunodeficiency Virus (HIV) found that both anticoagulants yielded comparable results. nih.gov The study highlighted that the duration of storage before processing had a more significant impact on the viral titer than the choice of anticoagulant between ACD and EDTA. nih.gov After 24 hours of storage, there was a notable decrease in the infectious units per million cells (IUPM), but the difference in this loss between ACD and EDTA was not statistically significant. nih.gov This indicates that ACD is an effective preservative for maintaining the viability of HIV in blood samples for at least a short duration, which is crucial for multicenter clinical trials requiring sample transport.

Another aspect of preservation is the maintenance of erythrocyte viability. While specific studies on the long-term preservation efficacy of standard ACD are extensive in the context of blood banking, research has also explored modifications to enhance this property. For instance, the addition of inosine to ACD solutions (ACDI) has been investigated as a means to improve the preservation of red blood cells during storage at 4°C. nih.gov Such studies underscore the foundational role of the ACD formulation in preserving the structural and functional integrity of blood cells for research applications.

Cellular Metabolic Activity Assays (e.g., ATP Levels)

The metabolic viability of cells stored in Acid Citrate Dextrose (ACD) is fundamentally linked to the maintenance of intracellular adenosine triphosphate (ATP) levels. ATP is the primary energy currency of the cell, and its continuous synthesis is essential for cellular function and survival. The dextrose component of ACD serves as the main substrate for glycolysis, a metabolic pathway that generates ATP.

Research on blood preservation has shown that the composition of the anticoagulant-preservative solution significantly impacts ATP levels over time. While basic ACD solution supports red cell viability for up to 21 days, formulations like Citrate-Phosphate-Dextrose-Adenine (CPDA) have been developed to enhance ATP synthesis and extend shelf life to 35 days. meditropics.com The addition of adenine (B156593) provides a substrate for ATP synthesis, helping to maintain higher intracellular levels for longer periods. meditropics.comsemanticscholar.org Studies have also explored the use of rejuvenation solutions containing components like pyruvate (B1213749), inosine, and phosphate to restore ATP levels in stored RBCs that have become depleted. meditropics.com

The assessment of ATP concentration is, therefore, a critical quality assurance measure. It provides a direct indication of the metabolic state and energy reserves of the cells, reflecting the efficacy of the ACD preservation medium.

Table 1: Impact of Anticoagulant-Preservative Solution on Red Blood Cell Storage Characteristics

Anticoagulant SolutionKey Additive(s) for ATPTypical Shelf Life (Whole Blood/RBCs)Primary Benefit of Additive
ACD (this compound)Dextrose21 daysProvides energy for ATP synthesis via glycolysis. meditropics.com
CPD (Citrate Phosphate Dextrose)Dextrose, Phosphate28 daysPhosphate buffer improves ATP synthesis and reduces acidosis. meditropics.com
CPDA (Citrate Phosphate Dextrose Adenine)Dextrose, Phosphate, Adenine35 daysAdenine acts as a substrate to help maintain high ATP levels. meditropics.com

Cellular Integrity and Viability Markers in Stored Samples

Maintaining cellular integrity and viability is a primary objective of using ACD in sample preservation. The dextrose in the solution nourishes cellular components, preserving their structure and function for accurate testing and research. needle.tube Several markers and functional assays are employed to evaluate the quality of cells stored in ACD.

For platelets, functional integrity is often assessed by their ability to aggregate in response to various agonists. A comparative study investigating platelet storage in ACD Formula A versus sodium citrate demonstrated the superior performance of ACD. Platelet-rich plasma (PRP) stored in sodium citrate showed a marked reduction in platelet responsiveness after just 6 hours, with a significant decrease by 8 hours. In contrast, PRP stored in ACD-A maintained normal platelet responsiveness for up to 6 hours, with only a moderate reduction observed after 8 hours. nih.gov This indicates that ACD is more effective at preserving platelet viability and function over extended short-term storage. nih.gov

Another critical marker of cellular integrity, particularly in the context of research on extracellular vesicles, is the prevention of in vitro vesiculation. Cellular activation or stress during blood collection and handling can lead to the formation of microparticles, which can confound analytical results. Studies have shown that using ACD tubes for blood collection significantly prevents this in vitro vesiculation compared to other anticoagulants. This ensures that the analysis of plasma microparticles provides a more accurate representation of the in vivo state.

A recent study highlighted the effect of storage time and anticoagulant type on platelet counts in PRP. The results showed that platelet counts decreased over time in both sodium citrate and ACD-A. However, the decline was more pronounced in sodium citrate. After 8 hours, the platelet count in ACD-A remained significantly higher than in sodium citrate, further underscoring ACD-A's ability to maintain platelet structural integrity for longer periods. poltekkes-denpasar.ac.id

Table 2: Comparison of Platelet Responsiveness in ACD vs. Sodium Citrate Storage

AnticoagulantPlatelet Responsiveness at 6 HoursPlatelet Responsiveness at 8 Hours
Sodium CitrateMarked reduction observed. nih.govStrong decrease observed. nih.gov
ACD Formula ANo significant decrease. nih.govSome reduction, but less than in citrated samples. nih.gov

Advanced Research Topics and Emerging Applications

Impact of ACD on "Omics" Data Analysis from Biological Specimens

The choice of anticoagulant is a critical preanalytical variable that can significantly influence the outcomes of "omics" studies, which involve the large-scale analysis of biological molecules. Acid Citrate (B86180) Dextrose (ACD) is frequently used for blood sample collection, and its impact on various omics disciplines is an active area of research.

The integrity of proteins and RNA in stored blood samples is paramount for reliable proteomic and transcriptomic analyses. ACD as an anticoagulant has been shown to be suitable for such studies, particularly in the context of extracellular vesicle (EV) research, as it does not appear to interfere with downstream protein or RNA analyses researchgate.net. In comparative studies, while EDTA is often preferred for mass spectrometry-based proteomics due to its ability to chelate calcium and inhibit some proteases, ACD is also considered a viable option metwarebio.com. The key is to maintain consistency in the choice of anticoagulant within a single study to avoid introducing variability metwarebio.com. Delays in processing blood samples can lead to protein degradation and leakage from blood cells, highlighting the importance of standardized collection and processing protocols, regardless of the anticoagulant used nih.govthe-scientist.com.

In the fields of metabolomics and lipidomics, the introduction of exogenous substances from collection tubes can be a significant confounding factor. Studies comparing different anticoagulants have found that ACD plasma can be challenging for nuclear magnetic resonance (NMR)-based metabolomics. This is largely due to significant interfering peaks in the NMR spectra that originate from the citrate and glucose components of the ACD solution itself frontiersin.orgnih.gov. These interferences can obscure the signals of endogenous metabolites, complicating data analysis and interpretation frontiersin.orgnih.gov.

For lipidomics, the choice of anticoagulant also has a considerable effect. The lipid profile of plasma samples is predominantly affected by the type of anticoagulant used nih.gov. While most plasma lipids may remain unaffected by short-term storage time and temperature, the initial choice between anticoagulants like ACD, EDTA, or heparin can lead to significant variations in the measured levels of glycerophospholipids, acylcarnitines, sphingolipids, and other lipid classes nih.gov. Therefore, for both metabolomics and lipidomics research, if ACD is used, it is crucial to account for its potential interferences, and as with other omics studies, consistency in sample collection is essential frontiersin.org.

Comparative Studies with Alternative Anticoagulants and Additives

The performance of ACD as an anticoagulant is often evaluated against other commonly used substances like EDTA, heparin, and various phosphate-based solutions. These comparisons are crucial for selecting the optimal anticoagulant for specific research applications.

The choice of anticoagulant can significantly impact the quality and utility of blood-derived products for research. In the context of platelet-rich plasma (PRP) preparation, ACD is often considered superior to EDTA and heparin. Studies have shown that ACD better preserves platelet morphology and integrity researchgate.net. While EDTA is efficient at inhibiting platelet aggregation, there are concerns that it may harm platelet membranes mdpi.comdrprpusa.com. Heparin has been associated with less favorable outcomes in terms of maintaining platelet structure and preventing spontaneous activation when compared to ACD researchgate.net.

In proteomics, EDTA is frequently the preferred anticoagulant as it has a strong inhibitory effect on enzymes that target aromatic amino acids, which is beneficial for protein profiling studies using mass spectrometry wiley.com. Plasma collected with citrate, similar to ACD, tends to show higher proteolytic activity compared to EDTA-plasma wiley.com.

For metabolomics, both ACD and citrate plasma have been found to be significantly different from serum, primarily due to interfering peaks from the anticoagulants themselves frontiersin.orgnih.gov. Heparin and EDTA plasma are generally considered more comparable to serum for NMR-based metabolomics studies frontiersin.orgnih.gov.

When compared to phosphate-based solutions like Citrate-Phosphate-Dextrose (CPD), which is a modified ACD solution, CPD has been shown to be slightly superior in maintaining 2,3-diphosphoglycerate (2,3-DPG) levels in stored red blood cells due to its less acidic nature dtic.milslideshare.net. However, for many biochemical parameters measured during blood storage, the differences between ACD and CPD are not always significant jpatholtm.org.

Comparative Effects of Anticoagulants in Different Research Paradigms
Research ParadigmACDEDTAHeparinPhosphate-Based Solutions (e.g., CPD)
Platelet-Rich Plasma (PRP)Superior preservation of platelet morphology and function. researchgate.netConcerns about potential damage to platelet membranes. mdpi.comdrprpusa.comLess effective in maintaining platelet structure compared to ACD. researchgate.netLess commonly used for PRP preparation.
Proteomics (Mass Spectrometry)Viable option, but may have higher proteolytic activity than EDTA. wiley.comOften preferred due to strong inhibition of certain proteases. wiley.comAcceptable, but can sometimes interfere with downstream workflows. metwarebio.comNot as commonly used as EDTA or citrate-based anticoagulants.
Metabolomics (NMR-based)Introduces significant interfering peaks from citrate and glucose. frontiersin.orgnih.govMore comparable to serum than ACD. frontiersin.orgnih.govConsidered one of the closest to serum in metabolic profile. frontiersin.orgnih.govSimilar to ACD, can introduce interfering peaks.
Red Blood Cell StorageStandard for blood preservation.Not typically used for long-term red blood cell storage.Not used for red blood cell preservation.Slightly better maintenance of 2,3-DPG levels compared to ACD. dtic.mil

To improve the properties of blood products for specific applications, modified ACD formulations have been developed. The most well-known variations are ACD Solution A (ACD-A) and ACD Solution B (ACD-B). These solutions contain the same ingredients—trisodium citrate, citric acid, and dextrose—but in different concentrations drprpusa.comwikipedia.org.

ACD-A: Contains higher concentrations of trisodium citrate (22.0 g/L), citric acid (8.0 g/L), and dextrose (24.5 g/L) drprpusa.com.

ACD-B: Contains lower concentrations of trisodium citrate (13.2 g/L), citric acid (4.8 g/L), and dextrose (14.7 g/L) drprpusa.com.

The higher acidity of ACD-A (lower pH) can be beneficial in certain applications, such as maximizing platelet recovery and impairing the activation of residual thrombin during PRP preparation drprpusa.com. The acidification of platelets with ACD-A before volume reduction is a protocol used to improve turnaround times for platelet issue in clinical settings nih.gov. Research has also explored the impact of reducing the citrate concentration in ACD formulations, with studies suggesting that a lower citrate quantity can still provide a safe and effective product for blood storage nih.gov.

Role in Specialized Biological Research Models

ACD plays a crucial role in various specialized biological research models, particularly those involving blood components that require careful preservation of their structure and function.

One of the most prominent areas is in the preparation of Platelet-Rich Plasma (PRP) . ACD is often the anticoagulant of choice because it effectively prevents coagulation while preserving the integrity and viability of platelets researchgate.netmdpi.comdrprpusa.com. The dextrose in the solution provides a source of energy for the platelets, helping to maintain their metabolic activity. The acidic pH of ACD solutions also helps to prevent premature platelet activation, which is critical for studies investigating the therapeutic effects of growth factors released from platelets researchgate.netdrprpusa.com.

In the field of red blood cell research , ACD and its modifications like CPD have been fundamental for the in vitro storage and study of erythrocytes dtic.mildtic.mil. These solutions are designed to maintain red blood cell viability and function over extended periods, which is essential for research into blood storage lesions, red cell metabolism, and the development of improved blood preservation techniques dtic.mildtic.mil. The generation of red blood cells from various stem cell sources for potential therapeutic use is an active area of research where appropriate preservation methods are critical nih.govnih.govmdpi.com.

Another emerging area is the study of extracellular vesicles (EVs) , which are membrane-bound particles released by cells that are being investigated as potential biomarkers and therapeutic agents researchgate.netmdpi.com. The isolation and analysis of EVs from blood are sensitive to preanalytical variables, including the choice of anticoagulant. ACD has been shown to be a suitable anticoagulant for EV research, as it helps to prevent in vitro vesiculation that can occur with other anticoagulants and does not appear to interfere with downstream analysis of EV-associated proteins and RNA researchgate.net.

Role of ACD in Specialized Research Models
Research ModelKey Role of ACDSupporting Evidence
Platelet-Rich Plasma (PRP)Preserves platelet integrity and function, prevents premature activation.Considered superior to heparin and citrate for maintaining platelet structure and promoting growth factor release. researchgate.netdrprpusa.com
Red Blood Cell ResearchEnables in vitro storage and study of red blood cell viability and metabolism.ACD and its derivatives are standard solutions for blood preservation studies. dtic.mildtic.mil
Extracellular Vesicle (EV) ResearchPrevents in vitro vesiculation and does not interfere with downstream molecular analysis.Improves outcomes for studies focused on microparticles like EVs without interfering with protein or RNA analyses. researchgate.net

Application in Regenerative Medicine Research (e.g., PRP-mediated Therapies in vitro/ex vivo)

Acid Citrate Dextrose (ACD) is a crucial component in the advancement of regenerative medicine, particularly in the preparation of Platelet-Rich Plasma (PRP) for in vitro and ex vivo research. Its primary role is to act as an anticoagulant, a function critical for the successful isolation and concentration of platelets from whole blood. The efficacy of PRP therapies hinges on the viability and functionality of the platelets, which are preserved by the specific formulation of ACD.

The anticoagulant property of ACD stems from its citrate component, which chelates ionized calcium in the blood. needle.tubeneedle.tube Calcium is an essential cofactor in the enzymatic cascade of blood coagulation. By binding to calcium ions, citrate effectively halts this cascade, preventing the formation of a fibrin (B1330869) clot and maintaining the blood in a liquid state. This is paramount during the centrifugation process used to separate the platelet-rich plasma fraction from other blood components. needle.tubeneedle.tuberesearchgate.net

Furthermore, the dextrose component of the solution serves as a nutrient source for the blood cells, particularly red blood cells and platelets. This helps to maintain their metabolic activity and structural integrity during the period between blood collection and application in a research setting. needle.tubeneedle.tubetaylorandfrancis.com The preservation of platelet function is especially important, as the therapeutic effects of PRP are mediated by the growth factors and other bioactive molecules released from activated platelets. researchgate.net Studies have shown that ACD is effective in maintaining intra-platelet signal transduction mechanisms, ensuring that platelets remain responsive after processing. taylorandfrancis.com

In comparative studies with other anticoagulants, such as Ethylenediaminetetraacetic acid (EDTA), ACD has demonstrated advantages in preserving platelet morphology and functionality. nih.gov While EDTA is a stronger calcium chelator, it has been associated with irreversible structural and functional damage to platelets. taylorandfrancis.com Research in equine models has also suggested that while different anticoagulants may not significantly alter cell counts, the choice of anticoagulant can influence the concentration of growth factors like Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β). nih.govnih.gov

The following table summarizes the key components of this compound Solution A (ACD-A) and their functions in the context of regenerative medicine research.

ComponentFunction
Citric Acid Acts as an anticoagulant by chelating calcium ions, preventing the blood clotting cascade. Also helps in maintaining the pH of the sample. needle.tubeneedle.tube
Sodium Citrate Works in conjunction with citric acid to chelate calcium, further ensuring the prevention of coagulation. needle.tubeneedle.tube
Dextrose Provides a source of energy for cellular metabolism, thereby preserving the viability and functionality of platelets and other blood cells during storage and processing. needle.tubeneedle.tubetaylorandfrancis.com

Use in Viral Culture and Pathogen Research (e.g., Human Immunodeficiency Virus)

In the realm of virology and pathogen research, particularly in studies involving the Human Immunodeficiency Virus (HIV), the choice of anticoagulant for blood sample collection is a critical preanalytical variable. This compound has historically been utilized for blood samples intended for viral culture assays. needle.tubenih.gov The primary reason for its use is to prevent coagulation while maintaining the viability of peripheral blood mononuclear cells (PBMCs), which are the primary targets of HIV infection and are essential for successful viral culture.

Research comparing the efficacy of ACD with other anticoagulants, notably EDTA, for the quantitative culture of HIV has yielded important findings. Studies have shown that both ACD and EDTA-treated blood can yield comparable results in quantitative microcultures of HIV. needle.tubenih.gov This suggests that for the purpose of recovering and culturing the virus, either anticoagulant can be suitable.

The table below presents a comparison of key findings from a study evaluating ACD and EDTA in quantitative HIV microculture.

ParameterFinding
Baseline HIV Titer The baseline titer in ACD-treated blood was only marginally lower (0.05 log10) than in EDTA-treated blood, a difference that was not statistically significant. needle.tubenih.gov
Effect of Storage Time (24h) A significant average loss in infectious units per million cells (IUPM) of 0.71 log10 was observed when blood was processed after 24 hours, irrespective of the anticoagulant used. needle.tubenih.gov
Comparison of IUPM Loss The average loss in IUPM after 24 hours was 0.56 log10 for ACD cultures and 0.85 log10 for EDTA cultures; this difference was not statistically significant. needle.tubenih.gov
Overall Concordance In another study, the overall concordance in culture sensitivity between ACD and EDTA was high, with no significant differences observed between the two anticoagulants for HIV infectivity on the day of collection or after one day of storage. needle.tube

Historically, there may have been a preference for ACD in culture assays due to concerns about the potential effects of strong cation chelation by EDTA on cellular viability. needle.tubenih.gov However, more recent data suggest that EDTA does not adversely affect the ability to quantitatively recover HIV through culture. needle.tubenih.gov

Advanced Microfluidic and Lab-on-a-Chip Systems for Cell Manipulation and Separation

The advent of microfluidic and lab-on-a-chip technologies has revolutionized the way cellular manipulation and separation are performed in research. These systems offer precise control over small fluid volumes, enabling high-throughput analysis with minimal sample consumption. nih.gov In the context of blood analysis, the prevention of coagulation is critical for the uninterrupted operation of these devices, which often feature microchannels susceptible to blockage. Here, this compound plays a vital, albeit preparatory, role.

Blood samples introduced into microfluidic systems for applications such as cell sorting, plasma separation, or deformability assessments must remain in a fluid state. needle.tubenih.gov ACD, as an anticoagulant, ensures this by chelating the calcium ions necessary for the clotting cascade. needle.tube This is fundamental for the successful application of various microfluidic separation techniques, which can be broadly categorized as active or passive. Active methods utilize external fields (e.g., acoustic, magnetic, or electric) to manipulate cells, while passive methods rely on the hydrodynamic forces and channel geometry within the device.

The dextrose component of ACD also contributes to the suitability of blood samples for microfluidic analysis by helping to preserve the integrity and viability of the cellular components. needle.tube This is particularly important for assays that aim to assess cellular function or properties, as artifacts introduced during sample preparation can compromise the results. nih.gov

While research explicitly detailing the optimization of ACD for specific microfluidic platforms is an emerging area, its fundamental properties make it an indispensable tool for preparing blood samples for analysis in these advanced systems. The ability of ACD to prevent in vitro vesiculation (the formation of extracellular vesicles) is also a significant advantage, as this can interfere with analyses targeting microparticles or requiring high-purity cell populations. researchgate.netnih.gov

The following table outlines the relevance of ACD's properties to the requirements of microfluidic systems.

Property of this compoundRelevance to Microfluidic and Lab-on-a-Chip Systems
Anticoagulation Prevents clotting and blockage of microchannels, ensuring smooth and continuous flow of the blood sample through the device. This is essential for both active and passive cell separation methods. needle.tube
Preservation of Cellular Integrity The dextrose component provides energy to the cells, helping to maintain their structural and functional integrity during the analysis. This is crucial for assays that measure cellular properties. needle.tubeneedle.tube
Prevention of In Vitro Vesiculation Reduces the release of extracellular vesicles from platelets and other cells that can be induced by sample handling, leading to purer cell populations and more accurate analysis of microparticles. researchgate.netnih.gov

Future Directions in this compound Research

Elucidation of Unexplored Biochemical Mechanisms and Cellular Interactions

While the primary anticoagulant and cell-preserving functions of this compound are well-established, there remain unexplored facets of its biochemical mechanisms and interactions at the cellular level. Future research is poised to delve deeper into the subtle effects of ACD's components on various blood cell types beyond their known roles.

The citrate component's primary function is calcium chelation. However, citrate is also a key intermediate in the citric acid cycle (or Krebs cycle), a fundamental metabolic pathway. wikipedia.org An area for future investigation is how the exogenous citrate from ACD might influence the metabolic state of platelets and leukocytes during storage. Understanding these potential metabolic shifts could lead to the development of improved preservation solutions that more actively support cellular health over longer periods.

Similarly, while dextrose is known to provide a basic energy source for glycolysis, the long-term consequences of this supplementation on cellular signaling pathways are not fully understood. taylorandfrancis.comcephamls.com Research could explore how dextrose metabolism under storage conditions affects the activation state of platelets and the function of immune cells.

Furthermore, the individual and synergistic effects of citric acid, sodium citrate, and dextrose on the vast array of proteins and lipids in the plasma are largely uncharacterized. A more comprehensive understanding of these molecular interactions could reveal opportunities to fine-tune the composition of ACD for specific applications, such as enhancing the recovery of particular cell populations or preserving the integrity of sensitive biomarkers.

Optimization for High-Throughput and Automation in Research Applications

The increasing prevalence of high-throughput screening and automated liquid handling systems in biomedical research presents both opportunities and challenges for the use of this compound. The consistent and reliable performance of ACD as an anticoagulant makes it well-suited for automated platforms, where reproducibility is paramount. qiagen.com Future research will likely focus on optimizing ACD formulations to further enhance their compatibility with these systems.

This could involve developing ready-to-use, stabilized ACD solutions that are pre-aliquoted in formats compatible with standard automated platforms, reducing manual preparation steps and the potential for human error. qiagen.com Additionally, research could aim to refine the concentration of ACD components to ensure optimal anticoagulation across a wide range of sample volumes and processing times, which can vary in high-throughput workflows.

The integration of quality control sensors into automated systems could also provide real-time feedback on the anticoagulant status of samples, allowing for dynamic adjustments to be made. This would be particularly valuable in large-scale studies where sample integrity is critical. As automation in sample preparation becomes more sophisticated, the demand for anticoagulants that are not only effective but also seamlessly integrate into these workflows will grow.

Integration with Advanced Computational Models for Predictive Preservation Strategies

The future of blood preservation and research will increasingly rely on the power of computational modeling to predict the viability and functionality of stored blood components. Data generated from blood samples preserved in this compound can serve as a valuable input for the development and validation of these predictive models.

By systematically collecting data on various hematological parameters, metabolic markers, and cellular function over time from ACD-preserved blood, researchers can build computational models that simulate the decay processes during storage. bloodresearch.or.kr These models could predict the shelf-life of blood products with greater accuracy and provide insights into the key factors that influence their quality.

For instance, machine learning algorithms could be trained on large datasets of platelet counts and function from ACD-anticoagulated samples to predict the decline in platelet viability under different storage conditions. nih.gov Such models could help in optimizing storage protocols and managing inventories of blood components more effectively.

Furthermore, integrating these computational models with data from high-throughput screening of various preservation solutions could accelerate the discovery of novel additives that, when combined with ACD, extend the viability and functionality of stored cells. This data-driven approach to developing preservation strategies holds the promise of significantly improving the quality and availability of blood products for both research and clinical applications.

Q & A

Q. What are the key components of ACD solutions, and how do they function in anticoagulation?

ACD solutions contain citric acid, sodium citrate, and dextrose. Citrate acts as a calcium chelator, inhibiting coagulation by binding Ca²⁺ ions required for clotting factors. Dextrose provides energy to maintain erythrocyte viability during storage, while citric acid lowers pH to stabilize dextrose and prevent oxidation . For example, ACD Solution A contains 38 mM citric acid, 107 mM sodium citrate, and 136 mM dextrose, whereas Solution B has lower concentrations (23 mM citric acid, 65 mM sodium citrate) .

Q. How should ACD-treated blood samples be handled to ensure stability during storage?

Store ACD tubes at 2–8°C in a dry, cool environment away from direct sunlight. Invert tubes 8–10 times post-collection to ensure proper mixing. Avoid freezing, as it may lyse cells. For long-term biobanking, validate storage conditions by periodically assessing cell integrity (e.g., via flow cytometry) and metabolite stability (e.g., ATP levels in platelets) .

Q. What are the primary research applications of ACD in clinical and experimental settings?

ACD is used for blood banking, HLA phenotyping, DNA extraction, and preserving whole blood for functional assays (e.g., platelet aggregation studies). Its low calcium-chelating capacity compared to EDTA makes it suitable for preserving labile plasma proteins .

Advanced Research Questions

Q. How can researchers mitigate variability in metabolite measurements caused by ACD interference?

ACD’s citric acid can scavenge hydrogen peroxide in enzymatic assays (e.g., uricase-based uric acid quantification), leading to underestimation. To address this:

  • Validate assays using spiked recovery experiments with ACD-containing vs. ACD-free controls.
  • Employ mass spectrometry for absolute quantification when enzymatic methods are compromised .
  • Pre-treat samples with catalase to degrade residual hydrogen peroxide .

Q. What experimental design considerations are critical when comparing ACD with other anticoagulants (e.g., EDTA, heparin)?

  • Temporal stability : Compare analyte degradation rates (e.g., cytokines, cell-free DNA) over time. For example, ACD preserves RNA better than EDTA in whole blood after 24 hours.
  • Cellular viability : Use ATP assays or trypan blue exclusion to assess erythrocyte/platelet viability. ACD’s dextrose supports longer-term metabolic activity compared to citrate-phosphate-dextrose (CPD) .
  • Calcium-dependent assays : Avoid ACD if downstream assays require Ca²⁺ (e.g., coagulation studies).

Q. How can ACD formulations be optimized for specialized research applications, such as stem cell preservation?

  • Dextrose concentration : Increase dextrose (e.g., to 200 mM) to enhance glycolysis in stem cells, but balance with osmolarity limits.
  • Additives : Supplement with adenine (e.g., CPDA-1 formulation) to improve erythrocyte shelf life.
  • pH adjustment : Modify citric acid/sodium citrate ratios to maintain pH >6.5, minimizing erythrocyte swelling .

Q. What ecological and safety protocols must be followed when disposing of ACD waste?

  • Waste disposal : Neutralize ACD with sodium bicarbonate before disposal to mitigate acidity. Follow local regulations for chemical waste.
  • Soil/water contamination : ACD is not classified as ecotoxic, but avoid large-scale environmental release due to unknown long-term soil mobility (Log Koc data unavailable) .

Methodological Guidance

Q. How to validate ACD’s anticoagulant efficacy in novel species (e.g., avian or rodent models)?

  • Conduct pilot studies comparing clot formation in ACD-treated vs. untreated blood over 24–72 hours.
  • Measure ionized calcium levels to confirm chelation (target: <0.1 mmol/L).
  • Assess species-specific hemolysis rates using spectrophotometric hemoglobin quantification .

Q. What statistical approaches are recommended for analyzing contradictory data in ACD-based studies?

  • Use Bland-Altman plots to assess agreement between ACD and control measurements.
  • Apply multivariate regression to control for confounding variables (e.g., storage time, temperature).
  • Report effect sizes (e.g., Cohen’s d) to quantify the magnitude of ACD-induced variability .

Q. How to design a PICOT framework for ACD-related clinical research?

  • Population : Patients requiring long-term blood storage (e.g., trauma patients).
  • Intervention : ACD Solution A vs. CPDA-1 anticoagulants.
  • Comparison : Platelet recovery rates at 24 hours.
  • Outcome : Post-transfusion platelet functionality (e.g., aggregation response).
  • Time : 7-day storage period .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.